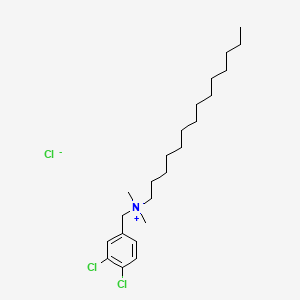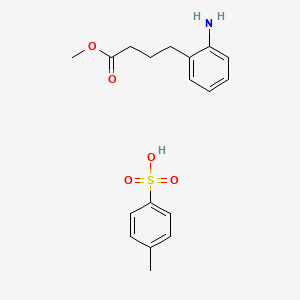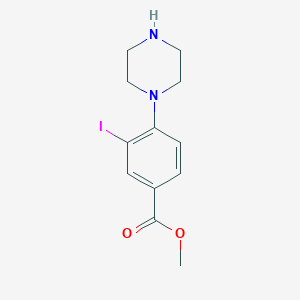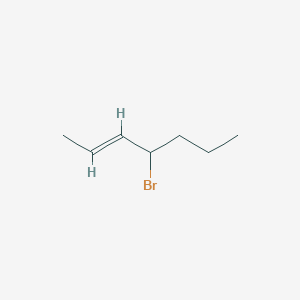
4-Bromo-2-heptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-heptene is an organic compound with the molecular formula C7H13Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a heptene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromo-2-heptene can be synthesized through the bromination of 2-heptene using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide as a radical initiator. The reaction is typically carried out in carbon tetrachloride under reflux conditions. The procedure involves the following steps :
- In a 500-ml round-bottomed flask, combine 40 g (0.41 mole) of 2-heptene, 48.1 g (0.27 mole) of N-bromosuccinimide, 0.2 g of benzoyl peroxide, and 250 ml of carbon tetrachloride.
- Stir and heat the mixture under reflux in a nitrogen atmosphere for 2 hours.
- Remove the succinimide by suction filtration and wash with carbon tetrachloride.
- Distill the carbon tetrachloride solution to obtain this compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-heptene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hepten-4-ol.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form 2-heptyne.
Addition Reactions: The double bond in this compound can participate in electrophilic addition reactions, such as the addition of hydrogen bromide to form 2,4-dibromoheptane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Electrophilic Addition: Hydrogen bromide in an inert solvent like dichloromethane.
Major Products:
- 2-Hepten-4-ol (from substitution)
- 2-Heptyne (from elimination)
- 2,4-Dibromoheptane (from addition)
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-heptene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form diverse chemical structures.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-bromo-2-heptene in chemical reactions typically involves the formation of reactive intermediates, such as radicals or carbocations. For example, in the bromination reaction, the N-bromosuccinimide generates a bromine radical, which then reacts with the double bond of 2-heptene to form the brominated product .
Vergleich Mit ähnlichen Verbindungen
2-Bromoheptane: A brominated alkane with similar reactivity but lacking the double bond.
4-Chloro-2-heptene: A chlorinated analogue with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
2-Heptene: The parent alkene without the bromine substituent.
Uniqueness: 4-Bromo-2-heptene is unique due to the presence of both a bromine atom and a double bond, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H13Br |
|---|---|
Molekulargewicht |
177.08 g/mol |
IUPAC-Name |
(E)-4-bromohept-2-ene |
InChI |
InChI=1S/C7H13Br/c1-3-5-7(8)6-4-2/h3,5,7H,4,6H2,1-2H3/b5-3+ |
InChI-Schlüssel |
PZCKKTZCRIZAKZ-HWKANZROSA-N |
Isomerische SMILES |
CCCC(/C=C/C)Br |
Kanonische SMILES |
CCCC(C=CC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)
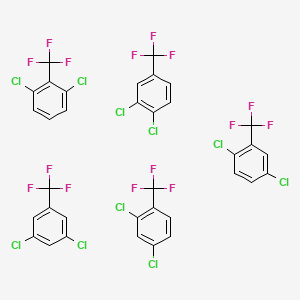

![2-amino-2-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B13748688.png)

